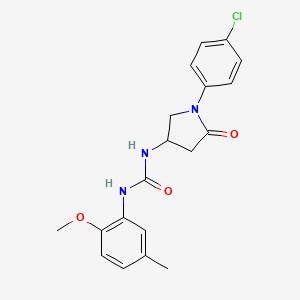

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-12-3-8-17(26-2)16(9-12)22-19(25)21-14-10-18(24)23(11-14)15-6-4-13(20)5-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEYPWFHQZTVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H18ClN3O3

- Molecular Weight : 359.8 g/mol

- SMILES : C[C@@]1(CCN(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)C(=O)NO

The structure features a pyrrolidinone ring, a urea functional group, and aromatic substituents, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyrrolidinone ring.

- Introduction of the urea group.

- Substitution reactions to introduce the chlorophenyl and methoxy-methylphenyl groups.

Automated reactors and continuous flow systems are often employed in industrial settings to enhance efficiency and yield during synthesis .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39 μM against A549 lung cancer cells, indicating strong anticancer potential . The mechanism of action is believed to involve modulation of enzyme activity or receptor binding, influencing cellular pathways associated with cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cancer metabolism. Studies have reported that similar urea derivatives can inhibit BRAF, a protein implicated in several cancers . Molecular docking studies suggest that hydrogen bonding interactions between the urea moiety and amino acid residues in the BRAF protein enhance its inhibitory activity.

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial properties. Related compounds with similar structural features have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Study 1: Antiproliferative Effects

In a study evaluating a series of diaryl urea derivatives, it was found that compounds similar to 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea exhibited significant antiproliferative activity across multiple cancer cell lines (A549, HCT-116). The most potent derivative showed comparable efficacy to established anticancer drugs .

Study 2: Enzyme Interaction

Molecular dynamics simulations revealed that the compound interacts favorably with BRAF through hydrogen bonds formed by the urea nitrogen and oxygen atoms. This interaction suggests potential as a lead compound for developing targeted cancer therapies .

Comparación Con Compuestos Similares

Substituent Effects on Polarity and Bioavailability

Linker Modifications

- CAS 954697-35-9 incorporates a methyl linker between the pyrrolidinone and urea, increasing molecular flexibility. This could broaden binding site compatibility but reduce thermodynamic stability compared to the target’s rigid structure .

Hypothetical Pharmacological Implications

While explicit activity data are unavailable, structural trends suggest:

Target Compound : The para-chloro and dual methoxy/methyl groups balance polarity, favoring solubility (clogP ~2.8) and moderate receptor affinity.

CAS 894018-78-1 : The trifluoromethoxy group may enhance potency against lipid-rich targets (e.g., kinase enzymes) but reduce aqueous solubility .

CAS 894032-30-5 : Fluorine’s electron-withdrawing effect could stabilize hydrogen bonding with biological targets, albeit with reduced steric bulk compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.